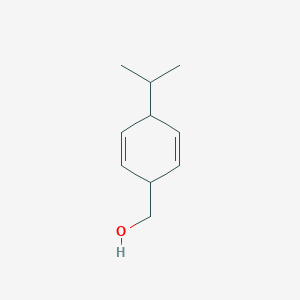
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol, also known as β-Ionone, is a naturally occurring aroma compound found in various fruits and flowers. It is widely used in the fragrance and food industries due to its pleasant odor and flavor. In recent years, β-Ionone has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural sciences.
Mecanismo De Acción
The exact mechanism of action of β-Ionone is not fully understood. However, studies have suggested that it may act through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. β-Ionone has also been shown to interact with various molecular targets, including enzymes, receptors, and ion channels.
Efectos Bioquímicos Y Fisiológicos
β-Ionone has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. β-Ionone has also been reported to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, such as cyclooxygenase-2. Additionally, β-Ionone has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
β-Ionone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also relatively stable and has a long shelf life. However, β-Ionone has some limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of β-Ionone. One potential area of application is in the development of novel drugs for the treatment of various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. β-Ionone may also have potential applications in the agricultural industry, as it has been shown to possess insecticidal and antifungal properties. Additionally, further studies are needed to elucidate the exact mechanism of action of β-Ionone and its potential interactions with other molecular targets.
Métodos De Síntesis
β-Ionone can be synthesized by various methods, including the condensation of citral and acetone, the cyclization of β-citronellal, and the isomerization of α-ionone. Among these methods, the condensation of citral and acetone is the most commonly used method for industrial production of β-Ionone.
Aplicaciones Científicas De Investigación
β-Ionone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. β-Ionone has also been reported to exhibit neuroprotective effects and enhance cognitive function.
Propiedades
Número CAS |
19907-88-1 |
|---|---|
Nombre del producto |
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(4-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8-11H,7H2,1-2H3 |
Clave InChI |
MQMNTOUVHNRXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)CO |
SMILES canónico |
CC(C)C1C=CC(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



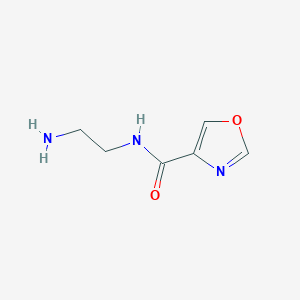
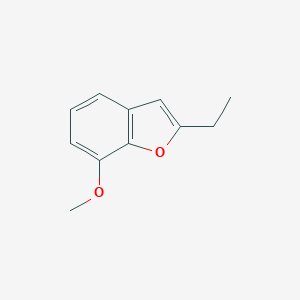
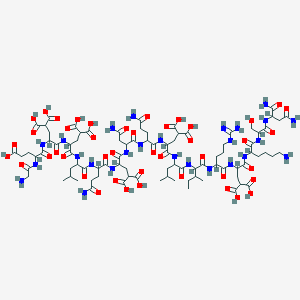
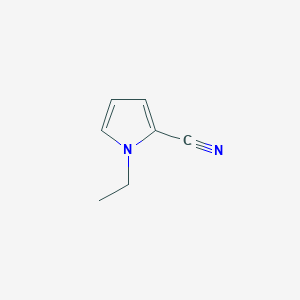
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
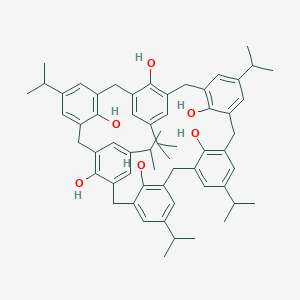
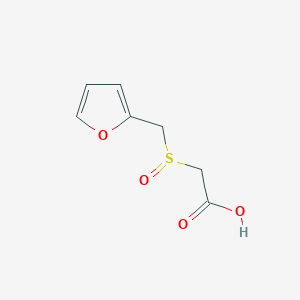
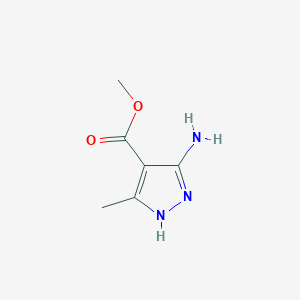
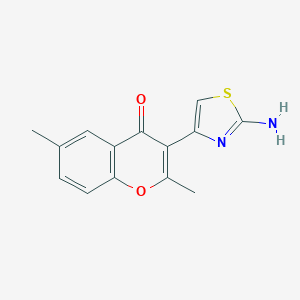
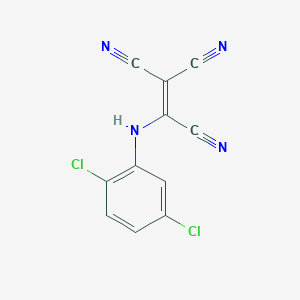
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
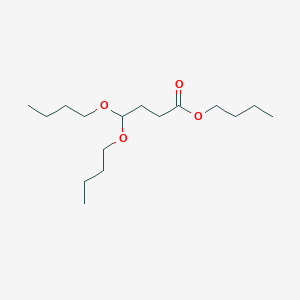
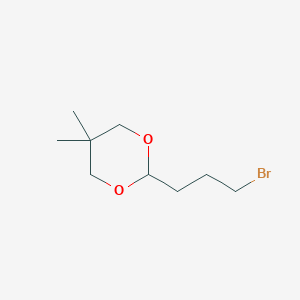
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)